molecular formula C7H15ClO B8798845 1-(Tert-butoxy)-3-chloropropane CAS No. 1190-17-6

1-(Tert-butoxy)-3-chloropropane

Cat. No. B8798845
CAS RN: 1190-17-6
M. Wt: 150.64 g/mol
InChI Key: WHVMPBIIYDTYRE-UHFFFAOYSA-N
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Patent
US06770587B1

Procedure details

A three-necked, 3-liter Morton flask was equipped with a mechanical stirrer, a Claisen adapter, a thermocouple, a dry-ice condenser with a gas inlet, and a dip tube. The glassware was dried in an oven at 125° C. overnight, assembled hot, and purged under argon until cool. The reaction flask was then charged with Amberlyst® 15 resin (42.0 grams), 3-chloro-1-propanol (4.65 moles, 1 equivalent, 440.0 grams), and pentane (3.7 equivalents, 2000 mL). These reagents were stirred at 500 RPMs. The alcohol was not completely soluble in the organic solvent. A cylinder of 2-methylpropene was attached to the dip tube and 261.16 grams (4.65 moles, 1 equivalent) was fed into the reaction vessel. The feed rate was approximately 2 grams/min. As the conversion of starting alcohol material into product proceeded, the reaction mixture became one liquid phase. The formation of the product was monitored via Gas Chromatography. After all the starting material was consumed, the solution was then pumped into a pressure filter where the Amberlyst® resin catalyst was separated from the product. The resin was washed with fresh pentane (2×100 ml.). The product was purified by distillation from 20 grams of potassium carbonate through a twelve inch Vigreaux column, under reduced pressure. This afforded a clear, colorless oil, yield=598.82 grams (83.75%). Boiling Point=64° C. at 60 mm Hg. GC assay=0.00% 2-methylpropene, 0.81% pentane, 1.13% 3-chloro-1-propanol, and 98.06% desired product. NMR(CDCl3): 3.63 (t, J=6 Hz, 2H), 3.46 (t, J=6 Hz, 2H), 2.28-1.62 (m, 2H), and 1.21 (s, 9H) ppm.
[Compound]
Name
resin
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
98.06%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][OH:5].[CH3:6][C:7]([CH3:9])=[CH2:8]>CCCCC>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:7]([CH3:9])([CH3:8])[CH3:6]

Inputs

Step One
Name
resin
Quantity
42 g
Type
reactant
Smiles
Name
Quantity
440 g
Type
reactant
Smiles
ClCCCO
Name
Quantity
2000 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C
Step Four
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Stirring
Type
CUSTOM
Details
These reagents were stirred at 500 RPMs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked, 3-liter Morton flask was equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
The glassware was dried in an oven at 125° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
purged under argon
TEMPERATURE
Type
TEMPERATURE
Details
until cool
CUSTOM
Type
CUSTOM
Details
After all the starting material was consumed
FILTRATION
Type
FILTRATION
Details
filter where the Amberlyst® resin catalyst
CUSTOM
Type
CUSTOM
Details
was separated from the product
WASH
Type
WASH
Details
The resin was washed with fresh pentane (2×100 ml.)
DISTILLATION
Type
DISTILLATION
Details
The product was purified by distillation from 20 grams of potassium carbonate through a twelve inch Vigreaux column, under reduced pressure
CUSTOM
Type
CUSTOM
Details
This afforded a clear, colorless oil, yield=598.82 grams (83.75%)

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.06%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.